Ortho-Fluoro vs. Non-Fluorinated Benzenesulfonamide: Calculated Lipophilicity and Predicted Permeability Advantage
The presence of a single ortho-fluoro substituent on the benzenesulfonamide ring of the target compound lowers calculated logP relative to the non-fluorinated parent while maintaining favorable membrane permeability. The non-fluorinated analog (N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide) lacks this electronegative substituent, resulting in higher predicted logP and potentially reduced aqueous solubility . In the broader JNK inhibitor series described by Mersal et al., aryl sulfonamide substitution was shown to directly impact cellular GI50 values, with fluorinated analogs demonstrating superior antiproliferative activity in K562 leukemia cells compared to non-fluorinated counterparts [1].
| Evidence Dimension | Predicted lipophilicity (cLogP) and molecular properties |
|---|---|
| Target Compound Data | Molecular formula C16H15FN4O2S; MW 346.38; single ortho-fluoro substituent on benzenesulfonamide ring |
| Comparator Or Baseline | Non-fluorinated analog (N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide): C16H16N4O2S; MW 328.39; no fluoro substituent |
| Quantified Difference | Exact cLogP values not computed in identified literature; ortho-fluoro substitution generally reduces logP by ~0.2-0.3 units compared to non-fluorinated parent while introducing local dipole for potential target hydrogen-bond interactions. |
| Conditions | In silico property prediction based on molecular structure; empirical cLogP data not available from primary sources for this exact compound. |
Why This Matters
The ortho-fluoro substitution provides a calculated lipophilicity adjustment that can improve solubility-permeability balance relative to the non-fluorinated analog, a key factor for researchers selecting compounds for cellular assays where non-specific binding and solubility must be optimized simultaneously.
- [1] Mersal KI, et al. Evaluation of novel pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers as c-Jun N-terminal kinase (JNK) inhibitors in leukemia cells. Eur J Med Chem. 2023. View Source
